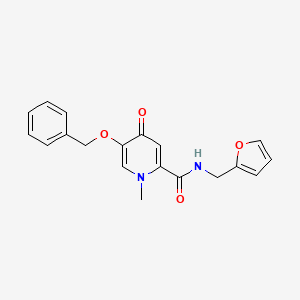
3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in the pharmaceutical industry.
Scientific Research Applications
Aromatase Inhibitors in Cancer Treatment
3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, related to the chemical structure , have shown significant inhibition of human placental aromatase. This suggests potential application in the treatment of hormone-dependent breast cancer, offering an alternative to existing treatments like aminoglutethimide (Hartmann & Batzl, 1986).
Antiulcer Agents
N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, structurally similar to the compound , have been synthesized and tested for their antisecretory activity against histamine-induced gastric acid secretion. These findings are crucial for developing new antiulcer medications (Ueda et al., 1991).
Development of Antimycobacterial Agents
Spiro-piperidin-4-ones, which are structurally related, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating potential for developing new antimycobacterial drugs (Kumar et al., 2008).
Synthesis of Neuroprotective Agents
Research has explored the synthesis of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] for potential use as central nervous system agents. This indicates a research direction into neuroprotective drugs and treatments for neurological disorders (Bauer et al., 1976).
Corrosion Inhibition Studies
3-amino alkylated indoles, structurally similar to the compound , have been studied for their effectiveness as corrosion inhibitors in mild steel. This opens up potential applications in materials science and engineering (Verma et al., 2016).
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPWTDOZYHRQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)
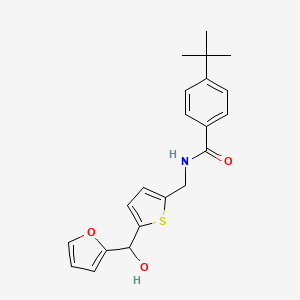
![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)
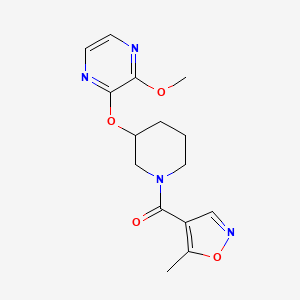

![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
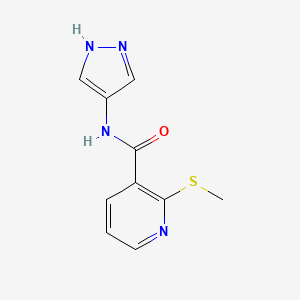
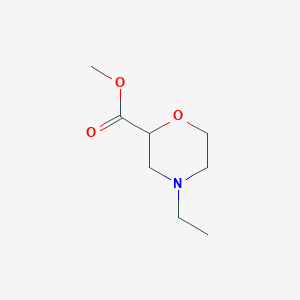
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)
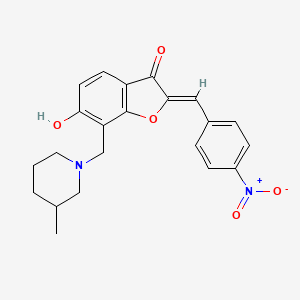
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)
